molecular formula C21H17ClN4O3S B2537435 N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide CAS No. 329058-87-9

N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide

Cat. No. B2537435
CAS RN: 329058-87-9
M. Wt: 440.9
InChI Key: PPUTTYGJWPCBLI-ZMOGYAJESA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not documented in the sources I found .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available in the sources I found .

Scientific Research Applications

Nonlinear Optical Properties

Research into hydrazones, which are structurally similar to the compound , has demonstrated their potential in optical applications. For instance, compounds have been synthesized and analyzed for their third-order nonlinear optical properties, indicating their suitability for optical device applications such as optical limiters and optical switches (Naseema et al., 2010).

High Refractive Index Materials

Another study focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which includes structures related to the compound . These materials exhibit high refractive indices and small birefringence, along with good thermomechanical stabilities, making them suitable for optoelectronic devices (Tapaswi et al., 2015).

Antidepressant and Nootropic Agents

Compounds structurally related to the queried chemical have been synthesized and evaluated for their antidepressant and nootropic activities. Certain derivatives showed significant activity in this regard, suggesting the potential for developing new CNS active agents (Thomas et al., 2016).

Anticancer and Antimetastatic Activities

Derivatives of 1,2,4-Triazole-3-thiol, incorporating the hydrazone moiety, have been synthesized and tested for their cytotoxic effects on various cancer cell lines. Some compounds have shown significant cytotoxicity, particularly against melanoma cell lines, indicating their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).

Superoxide Anion Scavenging and Antioxidant Activity

A study on N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide, a similar compound, demonstrated significant antioxidant effects through superoxide anion scavenging assays. The compound exhibited high antioxidant activity, comparable to ascorbic acid, indicating its potential use as an antioxidant agent (Mokhnache et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not documented in the sources I found .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I found .

properties

IUPAC Name

2-anilino-N-[(E)-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c22-16-7-9-18(10-8-16)30-20-11-6-15(12-19(20)26(28)29)13-24-25-21(27)14-23-17-4-2-1-3-5-17/h1-13,23H,14H2,(H,25,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUTTYGJWPCBLI-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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